molecular formula C21H27F3N4S B6461757 1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549018-54-2

1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6461757
CAS No.: 2549018-54-2
M. Wt: 424.5 g/mol
InChI Key: DGIQLBVPIMQMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-piperazine backbone with distinct substituents:

  • Piperidine ring: Substituted at the 1-position with a (5-methylthiophen-2-yl)methyl group. The thiophene moiety introduces sulfur-based aromaticity and moderate lipophilicity.
  • Piperazine ring: Substituted at the 4-position with a 5-(trifluoromethyl)pyridin-2-yl group, which enhances electron-withdrawing properties and metabolic stability due to the trifluoromethyl group .

Properties

IUPAC Name

1-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4S/c1-16-2-4-19(29-16)15-26-8-6-18(7-9-26)27-10-12-28(13-11-27)20-5-3-17(14-25-20)21(22,23)24/h2-5,14,18H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIQLBVPIMQMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs primarily differ in substituents on the piperidine ring or modifications to the piperazine-pyridine moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Piperidine Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 1-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (5-Methylthiophen-2-yl)methyl 5-(Trifluoromethyl)pyridin-2-yl C₂₁H₂₆F₃N₅S* ~433.5* Moderate lipophilicity (thiophene), potential CNS activity
Analog 1 : 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (3-Methylisoxazol-5-yl)methyl 5-(Trifluoromethyl)pyridin-2-yl C₂₀H₂₆F₃N₅O 409.46 Increased polarity (isoxazole), possible improved solubility
Analog 2 : 1-[1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Tetrahydro-2H-pyran-4-yl 5-(Trifluoromethyl)pyridin-2-yl C₂₁H₂₉F₃N₄O₂ 426.48 Enhanced solubility (ether oxygen), steric bulk may limit membrane permeability
Analog 3 : 1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Oxolane-2-carbonyl 5-(Trifluoromethyl)pyridin-2-yl C₂₀H₂₇F₃N₄O₂ 412.45 High polarity (carbonyl group), potential for hydrogen bonding
Analog 4 : 1-(Diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine N/A (piperidine absent) Diphenylmethyl + 5-(trifluoromethyl)pyridine C₂₃H₂₂F₃N₃ 397.44 Simplified structure; high lipophilicity (diphenylmethyl)

Pharmacological Implications

  • Lipophilicity and Bioavailability: The target compound’s thiophene substituent balances lipophilicity for membrane penetration, while Analog 1’s isoxazole may improve aqueous solubility .
  • Electron-Withdrawing Effects : The 5-(trifluoromethyl)pyridine moiety in all analogs enhances metabolic stability and binding affinity to targets like kinases or GPCRs .
  • Case Study: BCTC (), a structurally distinct piperazine-carboxamide, demonstrates potent vanilloid receptor antagonism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.